Pyridine, 2,3-diethoxy-

Description

BenchChem offers high-quality Pyridine, 2,3-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2,3-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

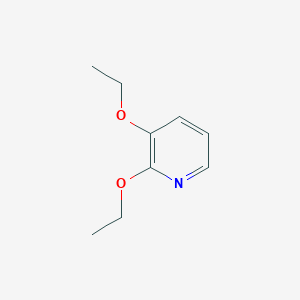

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-diethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-10-9(8)12-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZNWVTWWGWZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485196 | |

| Record name | Pyridine, 2,3-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63756-60-5 | |

| Record name | Pyridine, 2,3-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Perspectives on Substituted Pyridine Architectures in Contemporary Chemical Sciences

Substituted pyridines are integral to the development of new pharmaceuticals, functional materials, and catalysts. The position and nature of the substituents on the pyridine (B92270) ring dictate its reactivity and biological activity. researchgate.net The nitrogen atom in the pyridine ring imparts a degree of basicity and polarity, making it an excellent hydrogen bond acceptor and a ligand for metal catalysts. wikipedia.orgnih.gov This inherent reactivity allows for a variety of functionalization reactions, including electrophilic and nucleophilic substitutions, to introduce a wide array of functional groups. wikipedia.orgnih.gov

The strategic placement of substituents can modulate the electron density of the pyridine ring, influencing its susceptibility to further chemical modification. nih.gov For instance, electron-donating groups enhance the ring's nucleophilicity, while electron-withdrawing groups make it more susceptible to nucleophilic attack. nih.gov This tunability is a key reason why substituted pyridines are so prevalent in drug discovery, where precise interactions with biological targets are paramount. rsc.orgresearchgate.net

Position of Vicinal Di Etherified Pyridines Within Heterocyclic Chemistry

Within the vast family of substituted pyridines, those bearing two ether functionalities on adjacent carbon atoms, known as vicinal di-etherified pyridines, represent a distinct and important subclass. "Pyridine, 2,3-diethoxy-", with its two ethoxy groups at the 2 and 3 positions, is a prime example of this structural motif. The presence of these two ether groups significantly influences the compound's steric and electronic properties.

The ethoxy groups are electron-donating, which increases the electron density of the pyridine (B92270) ring, potentially affecting its reactivity in various chemical transformations. Furthermore, the proximity of the two ether groups can introduce steric hindrance, which can direct the regioselectivity of subsequent reactions. The synthesis of such vicinally disubstituted pyridines can be challenging, often requiring multi-step procedures. baranlab.orgrsc.org However, their unique structural features make them valuable intermediates in the synthesis of more complex heterocyclic systems. rsc.org

Evolution of Research Trajectories for 2,3 Disubstituted Pyridine Derivatives

De Novo Synthesis Strategies for the Pyridine Ring System Incorporating 2,3-Diethoxy Moieties

De novo synthesis involves the creation of the pyridine ring from acyclic precursors. This approach allows for the direct incorporation of the 2,3-diethoxy substituents during the ring-forming process.

Cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful method for constructing six-membered rings. wikipedia.orgfiveable.me In a hypothetical approach to 2,3-diethoxypyridine, a [4+2] cycloaddition could be envisioned between a 1,3-diene bearing ethoxy groups and a suitable dienophile containing a nitrogen atom. The success of such a reaction would depend on the electronic nature of the substituents to achieve the desired regioselectivity. fiveable.me

Condensation reactions, like the Hantzsch pyridine synthesis, are a classic and versatile method for pyridine ring formation. acsgcipr.org This method typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. To synthesize 2,3-diethoxypyridine via a Hantzsch-type reaction, precursors with ethoxy groups at the appropriate positions would be required. The Bohlmann-Rahtz pyridine synthesis is another condensation strategy that yields pyridines directly without requiring a subsequent oxidation step. acsgcipr.org

| De Novo Synthesis Approach | Description | Potential Precursors for 2,3-Diethoxypyridine | Key Considerations |

| Diels-Alder Reaction | A [4+2] cycloaddition to form the six-membered pyridine ring. wikipedia.org | An ethoxy-substituted 1,3-diene and a nitrogen-containing dienophile. | Regioselectivity, availability and stability of substituted dienes. |

| Hantzsch Pyridine Synthesis | Condensation of β-dicarbonyl compounds, an aldehyde, and ammonia, followed by oxidation. acsgcipr.org | Ethoxy-substituted β-ketoesters or related dicarbonyl compounds. | Requires a final oxidation step, potential for side reactions. |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation reaction that directly yields the aromatic pyridine ring. acsgcipr.org | Enamines and ethoxy-substituted α,β-unsaturated carbonyl compounds. | Often provides good yields and avoids a separate oxidation step. |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product, such as a substituted pyridine. nih.govresearchgate.net These reactions are valued for their atom economy and operational simplicity. acsgcipr.orgnih.gov The Guareschi-Thorpe reaction is an example of an MCR that can be used to synthesize substituted 2-pyridones, which could potentially be converted to 2,3-diethoxypyridine. acsgcipr.org The development of novel MCRs continues to be an active area of research, offering promising, convergent pathways to highly functionalized heterocycles. beilstein-journals.org

| Multicomponent Reaction | General Reactants | Potential for 2,3-Diethoxypyridine Synthesis | Advantages |

| Guareschi-Thorpe Reaction | Cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia or an amine. acsgcipr.org | Use of an ethoxy-substituted 1,3-dicarbonyl could lead to a precursor for 2,3-diethoxypyridine. | High atom economy, operational simplicity. |

| General MCRs | Varies, often involves a combination of carbonyl compounds, amines, and activated methylene (B1212753) compounds. researchgate.net | A custom-designed MCR could potentially assemble 2,3-diethoxypyridine in a single step from simple, ethoxy-containing building blocks. | Convergent synthesis, potential for high efficiency and diversity. |

Functionalization and Derivatization of Pre-formed Pyridine Rings to Yield 2,3-Diethoxy Substitution

This approach begins with a pyridine ring that is already formed and introduces the 2,3-diethoxy groups through subsequent reactions.

The direct introduction of alkoxy groups onto an unsubstituted pyridine ring is challenging due to the electron-deficient nature of the ring. rsc.org However, C-H functionalization is an area of growing interest in sustainable chemistry. rsc.org Nucleophilic aromatic substitution (SNA) on the pyridine ring typically occurs at the 2- and 4-positions. stackexchange.com Direct alkoxylation at the 3-position is generally not favored. Therefore, this is not a common strategy for the synthesis of 2,3-disubstituted pyridines.

A more common and practical approach is the conversion of precursor functional groups at the 2- and 3-positions of the pyridine ring.

A key intermediate for this strategy is 2,3-dihydroxypyridine (B124209) . chemicalbook.comchemicalbook.comsigmaaldrich.combldpharm.com This compound can undergo a Williamson ether synthesis, where the hydroxyl groups are deprotonated with a base to form alkoxides, which then react with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired 2,3-diethoxy ether.

Alternatively, starting from a dihalogenated pyridine, such as 2,3-dichloropyridine (B146566) google.com or 2,3-dibromopyridine, a nucleophilic substitution reaction with sodium ethoxide can be employed. The halogen atoms, particularly at the 2-position, are good leaving groups for nucleophilic aromatic substitution. stackexchange.com The synthesis of related 2-methoxypyridines from 2-chloropyridines has been demonstrated, supporting the feasibility of this approach. researchgate.net

| Precursor Compound | Reaction Type | Reagents | Key Considerations |

| 2,3-Dihydroxypyridine chemicalbook.comsigmaaldrich.com | Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), Ethylating agent (e.g., C2H5I, (C2H5)2SO4) | Availability of the dihydroxypyridine precursor. |

| 2,3-Dihalopyridine (e.g., 2,3-dichloropyridine google.com) | Nucleophilic Aromatic Substitution | Sodium Ethoxide (NaOEt) | Reactivity of the halogens, potential for side reactions. |

| 2-Chloro-3-hydroxypyridine | Combination of Etherification and Nucleophilic Substitution | Sequential or one-pot reaction with base and ethoxide source. | Stepwise approach may offer better control. |

Comparative Analysis of Synthetic Efficiencies and Selectivities

De Novo Synthesis: These methods can be highly efficient in terms of step economy, particularly multicomponent reactions. acsgcipr.orgnih.gov However, the required precursors with specific ethoxy substitutions may not be readily available, and the control of regioselectivity during ring formation can be a significant challenge.

Functionalization of Pre-formed Pyridines: This is often the more practical and versatile approach. The synthesis of key intermediates like 2,3-dihydroxypyridine chemicalbook.com and 2,3-dihalopyridines google.com is documented. The subsequent etherification or nucleophilic substitution reactions are generally well-established and can proceed with high yields and selectivity. The transformation of precursor groups often offers a more reliable and predictable route to the target molecule.

| Synthetic Strategy | Advantages | Disadvantages | Overall Assessment |

| De Novo Synthesis | Potentially high step economy, direct incorporation of functional groups. | Availability and synthesis of precursors can be complex, potential for poor regioselectivity. | Conceptually elegant, but may be less practical for this specific target. |

| Functionalization | Readily available starting pyridines, well-established reaction types, generally good to high yields and selectivity. | May involve more synthetic steps overall compared to an ideal MCR. | Generally the more practical and reliable approach for the synthesis of 2,3-diethoxypyridine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework of Pyridine, 2,3-diethoxy-.

High-Resolution One-Dimensional (¹H, ¹³C) NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment, number, and connectivity of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Pyridine, 2,3-diethoxy- is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the two ethoxy groups. The three aromatic protons will appear as a coupled system in the downfield region typical for heteroaromatic compounds. The protons of the two ethoxy groups will present as two separate sets of signals, each consisting of an upfield triplet (for the -CH₃ group) and a more downfield quartet (for the -OCH₂- group), due to spin-spin coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. nih.gov Five of these signals will be in the aromatic region, representing the pyridine ring carbons, with the two carbons bearing the electron-donating ethoxy groups (C2 and C3) being significantly shielded compared to unsubstituted pyridine. The remaining four signals in the aliphatic region correspond to the methylene (-OCH₂-) and methyl (-CH₃) carbons of the two ethoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for Pyridine, 2,3-diethoxy- Predicted data based on spectroscopic principles and data from analogous structures.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | 7.20 - 7.40 | dd |

| Pyridine H-5 | 6.80 - 7.00 | dd |

| Pyridine H-6 | 7.80 - 8.00 | dd |

| OCH₂ (C2) | 4.20 - 4.40 | q |

| OCH₂ (C3) | 4.10 - 4.30 | q |

| CH₃ (C2) | 1.30 - 1.50 | t |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2 | 155 - 158 |

| Pyridine C3 | 145 - 148 |

| Pyridine C4 | 120 - 123 |

| Pyridine C5 | 115 - 118 |

| Pyridine C6 | 147 - 150 |

| OCH₂ (C2) | 63 - 66 |

| OCH₂ (C3) | 62 - 65 |

| CH₃ (C2) | 14 - 16 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Correlation Studies

2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of the pyridine ring protons. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions. No correlation would be seen between H-4 and H-6, consistent with the substitution pattern. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C4/H-4, C5/H-5, and C6/H-6 pairs on the pyridine ring. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the placement of the ethoxy groups. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the C2-ethoxy group (-OCH₂-) to the C2 and C3 carbons of the pyridine ring, and the protons of the C3-ethoxy group to the C2, C3, and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment maps correlations between nuclei that are close in space, regardless of their bonding connectivity. mdpi.com This is particularly useful for conformational analysis. For instance, NOE cross-peaks would be expected between the methylene protons of the C2-ethoxy group and the H-6 proton of the ring, and between the methylene protons of the C3-ethoxy group and the H-4 proton, providing evidence for the spatial arrangement of the substituents.

Dynamic NMR Studies for Conformational Analysis

The two ethoxy groups on Pyridine, 2,3-diethoxy- are not static; they can rotate around their respective C-O single bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be employed to investigate this conformational flexibility. By lowering the temperature, the rotation of the ethoxy groups could be slowed. If the energy barrier to rotation is sufficiently high, it might be possible to "freeze out" distinct rotational isomers (rotamers), which would appear as separate sets of signals in the NMR spectrum. The temperature at which these signals coalesce can be used to calculate the thermodynamic activation parameters for the rotational process. No specific DNMR studies for Pyridine, 2,3-diethoxy- have been reported in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Pyridine, 2,3-diethoxy- is expected to show several characteristic absorption bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations from the ethoxy groups just below 3000 cm⁻¹, and a series of sharp peaks between 1400 and 1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The most prominent features confirming the structure would be strong C-O-C stretching bands, typically appearing in the 1260-1000 cm⁻¹ region. researchgate.nettandfonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be useful for identifying the substitution pattern.

Table 2: Predicted Key Vibrational Bands for Pyridine, 2,3-diethoxy- Predicted data based on spectroscopic principles and data from analogous structures. nist.govscifiniti.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2990 - 2850 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | IR, Raman |

| Asymmetric C-O-C Stretch | 1260 - 1200 | IR |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For aromatic systems like pyridine, the key transitions are the n→π* (from the nitrogen lone pair to an anti-bonding π-orbital) and π→π* (from a bonding to an anti-bonding π-orbital). Unsubstituted pyridine exhibits a weak n→π* transition around 270 nm and a stronger π→π* transition near 256 nm. researchgate.net The presence of two electron-donating ethoxy groups (-OEt) acts as an auxochrome, which is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system through resonance with the oxygen lone pairs.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For Pyridine, 2,3-diethoxy-, with a molecular formula of C₉H₁₃NO₂, the calculated monoisotopic mass is 167.094628657 Da. nih.gov In a typical ESI-HRMS experiment, the compound would be observed as its protonated molecular ion, [M+H]⁺, with an expected m/z of 168.1018.

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) further corroborates the structure. Plausible fragmentation pathways for the [M+H]⁺ ion of Pyridine, 2,3-diethoxy- would include:

Loss of an ethyl group (-C₂H₅): Resulting in a fragment ion at m/z 139.0655.

Loss of an ethoxy radical (•OC₂H₅): Leading to a fragment at m/z 123.0682.

Loss of ethylene (B1197577) (C₂H₄) from an ethoxy group: A common rearrangement for ethers, yielding a fragment at m/z 140.0757.

These fragmentation patterns, combined with the precise mass measurement, provide unequivocal evidence for the molecular formula and the presence of the ethoxy substituents.

Mechanistic Investigations and Reactivity Profiles of Pyridine, 2,3 Diethoxy

Exploration of Electrophilic Aromatic Substitution Reaction Pathways

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of two electron-donating ethoxy groups at the 2- and 3-positions of Pyridine, 2,3-diethoxy- counteracts this deactivation to some extent. These alkoxy groups are ortho-, para-directing activators.

In the case of Pyridine, 2,3-diethoxy-, the directing effects of the two ethoxy groups and the inherent reactivity of the pyridine ring must be considered. The nitrogen atom directs incoming electrophiles to the 3- and 5-positions. The 2-ethoxy group directs to the 3- and 5-positions, while the 3-ethoxy group directs to the 2-, 4-, and 6-positions. The confluence of these directing effects suggests that the most likely positions for electrophilic attack are the 4- and 5-positions.

Computational studies on the nitration of pyridine and its derivatives have shown that the activation energy for the reaction is highly dependent on the nature and position of the substituents. researchgate.net For Pyridine, 2,3-diethoxy-, the reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted products. The formation of the nitronium ion (NO₂⁺) is the first step, followed by its attack on the pyridine ring. unacademy.commasterorganicchemistry.com The relative yields of the possible isomers would be influenced by both electronic and steric factors.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2,3-diethoxy-4-nitropyridine, 2,3-diethoxy-5-nitropyridine |

| Halogenation | Br₂, FeBr₃ | 4-bromo-2,3-diethoxypyridine, 5-bromo-2,3-diethoxypyridine |

| Sulfonation | SO₃, H₂SO₄ | 2,3-diethoxypyridine-4-sulfonic acid, 2,3-diethoxypyridine-5-sulfonic acid |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines.

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the 2-, 4-, and 6-positions. In Pyridine, 2,3-diethoxy-, the presence of the ethoxy groups does not significantly hinder nucleophilic attack at the 4- and 6-positions. However, the 2-position is sterically shielded by the adjacent ethoxy group at the 3-position.

A notable example of nucleophilic substitution on alkoxy-substituted pyridines is the amination reaction. Studies on methoxypyridines have demonstrated that they can undergo nucleophilic amination. ntu.edu.sgntu.edu.sg For instance, the reaction of 3-methoxypyridine (B1141550) with amines in the presence of a sodium hydride-iodide composite has been reported to proceed via a concerted nucleophilic aromatic substitution mechanism. ntu.edu.sg A similar reactivity can be expected for Pyridine, 2,3-diethoxy-.

The reaction with a strong nucleophile, such as an amide ion (e.g., from sodium amide), would likely lead to substitution at the 4- or 6-position. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom.

| Nucleophile | Reaction Conditions | Expected Major Products |

| NH₂⁻ (from NaNH₂) | Liquid NH₃ | 4-amino-2,3-diethoxypyridine, 6-amino-2,3-diethoxypyridine |

| R₂NH | NaH-LiI | 4-(dialkylamino)-2,3-diethoxypyridine, 6-(dialkylamino)-2,3-diethoxypyridine |

| RO⁻ | Corresponding alcohol, heat | 2,3,4-triethoxypyridine, 2,3,6-triethoxypyridine |

This table outlines plausible nucleophilic substitution reactions based on the reactivity of similar alkoxy-pyridines.

Transformations and Stability of the Diethoxy Substituents

The ethoxy groups in Pyridine, 2,3-diethoxy- are relatively stable ether linkages. However, they can undergo specific transformations under certain reaction conditions.

The ethoxy groups can be hydrolyzed to hydroxyl groups under acidic conditions, leading to the formation of 2,3-dihydroxypyridine (B124209). This reaction typically requires heating with a strong acid, such as hydrobromic acid or hydroiodic acid. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of a water molecule or the conjugate base of the acid on the ethyl group. Kinetic studies on the hydrolysis of other substituted pyridines have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the pyridine ring. rsc.org

The ethyl groups of the diethoxy substituents can be cleaved under specific conditions. Ether cleavage is a common reaction that can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org Treatment with strong acids like HBr or HI can lead to the formation of an alcohol and an alkyl halide. In the case of Pyridine, 2,3-diethoxy-, cleavage of one or both ethyl groups would yield the corresponding hydroxy- or dihydroxy-pyridines and ethyl halide.

Hydrogenation and Reduction Pathways

The pyridine ring of Pyridine, 2,3-diethoxy- can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires a metal catalyst, such as platinum, palladium, or rhodium, and a source of hydrogen gas. youtube.comtcichemicals.comlibretexts.orgyoutube.com The hydrogenation of pyridines can proceed with syn-stereochemistry, where both hydrogen atoms add to the same face of the ring. libretexts.org

The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, ruthenium-catalyzed hydrogenation of pyridyl-substituted alkenes has been shown to be highly efficient and enantioselective. nih.gov The presence of the diethoxy substituents may influence the rate of hydrogenation due to steric hindrance and electronic effects.

| Catalyst | Conditions | Product |

| PtO₂ | H₂, Acetic Acid | 2,3-diethoxypiperidine |

| Pd/C | H₂, Ethanol, Heat | 2,3-diethoxypiperidine |

| Rh/C | H₂, Methanol, Pressure | 2,3-diethoxypyridine |

This table summarizes common conditions for the hydrogenation of pyridine rings.

Detailed Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies on the reactions of Pyridine, 2,3-diethoxy- are scarce in the literature. However, general principles can be applied to predict the reaction profiles.

The electrophilic substitution reactions are expected to be kinetically controlled, with the distribution of products determined by the relative activation energies for attack at the different positions on the ring. acs.org Thermodynamic data for pyridine and its derivatives in aqueous solutions have been reported, providing insights into their basicity and solvation properties. rsc.org The presence of the two ethoxy groups, being electron-donating, is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

For nucleophilic substitution reactions, the rate would be dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. The thermodynamic stability of the resulting products would drive the reaction towards completion.

Kinetic studies of the hydrolysis of related compounds, such as substituted benzenesulphonyl chlorides catalyzed by pyridines, have shown that the reaction rates are sensitive to the electronic properties of the substituents on both the substrate and the pyridine catalyst. rsc.org Similar dependencies would be expected for the reactions of Pyridine, 2,3-diethoxy-.

Catalytic Applications and Mechanistic Roles in Organic Transformations

Extensive searches of scientific literature and chemical databases reveal a notable absence of published research specifically detailing the catalytic applications or mechanistic roles of the chemical compound Pyridine, 2,3-diethoxy- . Consequently, there are no detailed research findings or data tables to report on its direct involvement as a catalyst or its specific mechanistic functions in organic transformations.

While no specific data exists for Pyridine, 2,3-diethoxy- , the broader class of substituted pyridines is well-established in catalysis. Pyridine derivatives can function as organocatalysts or as ligands for transition metal catalysts in a wide array of reactions. nih.govacs.org The nitrogen atom's lone pair of electrons allows it to act as a Lewis base or to coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. nih.govacs.org The electronic properties of the pyridine ring, which can be tuned by the introduction of substituents, are crucial to its catalytic activity. acs.orgresearchgate.net For instance, electron-donating groups can enhance the nucleophilicity and basicity of the pyridine nitrogen, which is a key factor in many catalytic cycles. researchgate.net

The synthetic accessibility of the 2,3-dialkoxypyridine scaffold is evidenced by the preparation of related compounds. For example, the synthesis of 5-bromo-2,3-diethoxypyridine has been reported in patent literature. The presence of a bromine atom on this di-substituted pyridine ring suggests its potential as a versatile building block in organic synthesis. Through cross-coupling reactions, the bromo- group could be replaced to introduce other functional moieties, potentially leading to the creation of novel ligands for catalysis or molecules with specific chemical properties.

Computational Chemistry and Theoretical Characterization of Pyridine, 2,3 Diethoxy

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecules like Pyridine (B92270), 2,3-diethoxy-. This method provides a robust framework for calculating the electronic structure and, consequently, the molecular geometry and other properties. By approximating the electron density of the molecule, DFT can predict its behavior with a high degree of accuracy. The choice of functional and basis set is crucial in these calculations, with hybrid functionals like B3LYP often paired with basis sets such as 6-311++G(d,p) to balance computational cost and accuracy.

Table 1: Predicted Structural Parameters of Pyridine, 2,3-diethoxy-

| Parameter | Predicted Value |

| C-C (ring) bond lengths | 1.39 - 1.40 Å |

| C-N (ring) bond lengths | 1.33 - 1.34 Å |

| C-O bond lengths | 1.36 - 1.37 Å |

| O-C (ethyl) bond length | 1.42 - 1.43 Å |

| C-O-C bond angle | 118° - 119° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of Pyridine, 2,3-diethoxy-. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Table 2: Calculated Reactivity Descriptors for Pyridine, 2,3-diethoxy-

| Descriptor | Formula | Predicted Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -0.8 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.7 eV |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.85 eV |

| Global Electrophilicity (ω) | ω = χ² / (2η) | 2.34 eV |

The distribution of electron density within Pyridine, 2,3-diethoxy- can be analyzed through the calculation of atomic charges and the generation of a Molecular Electrostatic Potential (MEP) map. Atomic charge calculations, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom, revealing the molecule's polarity. The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as the nitrogen atom in the pyridine ring. Regions of positive potential (blue) are susceptible to nucleophilic attack. This map is invaluable for predicting how the molecule will interact with other charged or polar species.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties of Pyridine, 2,3-diethoxy-, which can then be compared with experimental data for validation.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined, aiding in the interpretation of experimental NMR spectra.

Vibrational Frequencies : The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculated frequencies and their intensities help in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Absorption Maxima : Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax). This provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

For reactions involving Pyridine, 2,3-diethoxy-, computational methods can elucidate the detailed reaction mechanism. This involves identifying the transition state (TS), which is the highest energy point along the reaction pathway. A transition state search locates this saddle point on the potential energy surface. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. This provides a comprehensive understanding of the reaction's energetic profile and the structural changes that occur during the transformation.

Non-Covalent Interaction Analysis and Intermolecular Forces

Understanding the non-covalent interactions (NCIs) of Pyridine, 2,3-diethoxy- is crucial for predicting its behavior in condensed phases and its interactions with other molecules. Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index can be used to identify and characterize these weak interactions, including hydrogen bonds, van der Waals forces, and π-stacking. This analysis reveals the nature, strength, and spatial distribution of intermolecular forces, which govern properties like boiling point, solubility, and crystal packing.

In Silico Screening and Predictive Modeling

In silico screening and predictive modeling represent powerful computational strategies to evaluate the potential of chemical compounds for various applications, including drug discovery and materials science, without the immediate need for extensive laboratory synthesis and testing. nih.govnih.gov For Pyridine, 2,3-diethoxy-, these methods can be employed to predict its physicochemical properties, biological activities, and potential interactions with macromolecular targets. This is typically achieved through techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. nih.govnih.gov

Predictive Modeling of Physicochemical Properties:

Computational models can estimate a range of molecular descriptors for Pyridine, 2,3-diethoxy-. These descriptors are crucial for predicting the compound's behavior in different chemical and biological environments. Density Functional Theory (DFT) is a common method used to calculate electronic and geometric properties. bohrium.comyoutube.comnanobioletters.com For instance, DFT can be used to determine optimized molecular geometry, bond lengths, bond angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These calculations help in understanding the molecule's reactivity and stability. nanobioletters.com

Table 1: Predicted Physicochemical Properties of Pyridine, 2,3-diethoxy-

| Property | Predicted Value | Computational Method |

| Molecular Weight | 167.20 g/mol | PubChem 2.1 |

| XLogP3-AA | 1.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 |

| Exact Mass | 167.094628657 Da | PubChem 2.1 |

| Topological Polar Surface Area | 31.4 Ų | Cactvs 3.4.6.11 |

| Data sourced from PubChem CID 12293476. nih.gov |

In Silico Screening for Biological Activity:

In silico screening can be used to identify potential biological targets for Pyridine, 2,3-diethoxy- and its derivatives. This process often involves virtual screening of large compound libraries against a specific protein target. nih.gov Molecular docking is a key technique in this context, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results of docking studies are often scored based on the predicted binding affinity, which can help in prioritizing compounds for further experimental validation. bbe.or.kr

For example, derivatives of Pyridine, 2,3-diethoxy- could be screened against a panel of kinases, a class of enzymes often targeted in cancer therapy. nih.gov The screening would predict which derivatives are most likely to bind to the active site of a particular kinase.

Table 2: Hypothetical Molecular Docking Scores of Pyridine, 2,3-diethoxy- Derivatives Against a Kinase Target

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Lead Compound | 2,3-diethoxy- | -7.5 | LYS78, GLU95, LEU150 |

| Derivative A | 4-chloro- | -8.2 | LYS78, GLU95, THR149, LEU150 |

| Derivative B | 5-fluoro- | -7.8 | LYS78, GLU95, LEU150, VAL155 |

| Derivative C | 4-methyl- | -7.1 | LYS78, GLU95 |

| This table is illustrative and does not represent actual experimental data. |

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of related compounds with known activities, a model can be developed to predict the activity of new, untested compounds. nih.gov For Pyridine, 2,3-diethoxy-, a QSAR study could involve synthesizing a series of derivatives with variations at different positions on the pyridine ring and testing their activity against a specific target. The resulting data would be used to build a predictive model.

Table 3: Example of a QSAR Data Set for Pyridine Derivatives

| Compound | LogP | Molecular Weight | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| 1 | 1.90 | 167.20 | 3 | 15.2 |

| 2 | 2.25 | 201.64 | 3 | 8.5 |

| 3 | 1.85 | 185.19 | 3 | 12.1 |

| 4 | 2.10 | 181.23 | 3 | 10.3 |

| This table is illustrative and does not represent actual experimental data. |

These computational approaches provide a valuable framework for the initial stages of research, enabling the rational design of new molecules based on Pyridine, 2,3-diethoxy- and guiding experimental efforts toward the most promising candidates. nih.gov

Derivatization, Analog Synthesis, and Advanced Applications of Pyridine, 2,3 Diethoxy

Synthesis of Structurally Modified Pyridine (B92270), 2,3-diethoxy- Analogues

The synthesis of analogues of Pyridine, 2,3-diethoxy- primarily involves electrophilic substitution on the pyridine ring or modification of the ethoxy groups. The two ethoxy groups are activating, ortho-, para-directing groups, which significantly influences the regioselectivity of substitution reactions. However, the inherent electron-deficient nature of the pyridine nitrogen complicates these reactions compared to benzene (B151609) analogues.

Research into related di-substituted pyridines, such as 3,5-diethoxypyridine (B3066971) and 2,4-diethoxypyridine, provides insights into potential synthetic routes. For instance, bromination of 3,5-diethoxypyridine can yield both mono- and di-bromo derivatives, depending on the reaction conditions. researchgate.net Similarly, nitration is a common method to introduce nitro groups onto the pyridine ring, which can then serve as a handle for further functionalization, such as reduction to an amino group. researchgate.net Amination of brominated diethoxypyridines has also been studied, sometimes proceeding through a pyridyne intermediate. researchgate.net

Based on these established principles, several analogues of Pyridine, 2,3-diethoxy- can be proposed. Direct electrophilic substitution (e.g., nitration, halogenation) would likely be directed to the C5 position, which is para to the C2-ethoxy group and ortho to the C3-ethoxy group. A specific derivative, 5-Bromo-2,3-diethoxypyridine, is known in chemical supplier databases, confirming the feasibility of halogenation at this position. ambeed.com The synthesis often starts from 2,3-dihydroxypyridine (B124209), which is then alkylated to form the diethoxy derivative. lookchem.com This dihydroxy precursor itself can be used to create a variety of derivatives. lookchem.com

| Analogue Name | Potential Synthetic Route | Key Intermediate |

| 5-Nitro-2,3-diethoxypyridine | Nitration of Pyridine, 2,3-diethoxy- | Pyridine, 2,3-diethoxy- |

| 5-Amino-2,3-diethoxypyridine | Reduction of 5-Nitro-2,3-diethoxypyridine | 5-Nitro-2,3-diethoxypyridine |

| 5-Bromo-2,3-diethoxypyridine | Bromination of Pyridine, 2,3-diethoxy- | Pyridine, 2,3-diethoxy- |

| Pyridine-2,3-diol | Hydrolysis of Pyridine, 2,3-diethoxy- | Pyridine, 2,3-diethoxy- |

| 2-Bromo-3-ethoxypyridine | Multi-step synthesis, possibly from a dihydroxypyridine precursor | 2,3-Dihydroxypyridine |

Exploration of Fused and Bridged Heterocyclic Systems Containing the 2,3-Diethoxy Pyridine Core

The creation of fused and bridged heterocyclic systems introduces three-dimensional complexity and rigidity to a molecular scaffold, which can significantly enhance its properties for applications in medicinal chemistry and materials science. nih.gov A heterocyclic compound is a cyclic structure containing atoms of at least two different elements in its ring. wikipedia.org Fused systems involve two or more rings sharing a common bond, while bridged systems feature rings connected by a "bridge" of one or more atoms. nih.govwikipedia.org

The 2,3-disubstituted pattern of Pyridine, 2,3-diethoxy- is an ideal starting point for constructing fused heterocycles. The adjacent functional groups can be elaborated and cyclized to form a new ring fused to the original pyridine core. A powerful example is the acid-catalyzed cyclodehydration of α-hydroxylactams derived from pyridine-2,3-dicarboximides, which yields novel pyrido[2′,3′ : 3,4]-pyrrolo fused heterocyclic systems. rsc.org Although this example starts from dicarboximides rather than a diethoxy compound, it demonstrates a clear synthetic strategy for fusing a new ring at the 2,3-positions of a pyridine. One could envision converting the ethoxy groups of Pyridine, 2,3-diethoxy- into functionalities that could undergo similar intramolecular cyclizations to form fused systems like pyridofurans or pyridopyrans.

Bridged heterocycles are particularly valued in drug design for improving pharmacokinetic profiles. nih.gov The synthesis of these complex architectures is challenging but can be achieved through methods like intramolecular cyclization following a stereoselective reaction. For example, asymmetric hydroformylation has been used to create bridged lookchem.comlookchem.comuu.nl bicyclic lactones. nih.gov Incorporating the 2,3-diethoxypyridine core into a bridged system would involve creating a precursor where the pyridine unit is part of a larger, flexible chain that can be cyclized to form a bridge across the ring. This would result in novel, rigid structures with unique steric and electronic properties suitable for exploring as bioactive agents or specialized ligands.

Advanced Materials Science Applications (e.g., Ligands in Coordination Chemistry)

Advanced materials are materials designed with specific, enhanced properties for high-tech applications. icl-group.com In this context, pyridine derivatives are exceptionally important as ligands in coordination chemistry. researchgate.net A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. uomustansiriyah.edu.iq The 2,2'-bipyridine (B1663995) unit is one of the most widely used chelating ligands due to its robust redox stability and the stable complexes it forms with most metal ions. researchgate.net

Pyridine, 2,3-diethoxy- can function as a monodentate or potentially a bidentate ligand. As a monodentate ligand, it would coordinate to a metal center through its pyridine nitrogen atom. The electron-donating ethoxy groups would increase the electron density on the nitrogen, enhancing its σ-donor capability and modifying the electronic properties of the resulting metal complex compared to unsubstituted pyridine.

More compelling is its potential as a bidentate ligand, chelating through the pyridine nitrogen and one of the etheric oxygen atoms to form a five-membered ring. While ether-oxygen coordination is generally weaker than nitrogen, it can be significant in stabilizing certain metal complexes. The specific geometry and electronic nature of the 2,3-diethoxy- substitution pattern would lead to coordination complexes with distinct stereochemical and electronic characteristics. These complexes could find use in catalysis, as photosensitizers, or as building blocks for more complex materials. For instance, pyridyl-based ditopic ligands have been used to bridge terbium(IV) centers, creating coordination polymers that are semiconducting and show potential for use as molecular refrigerants. rsc.org By analogy, coordination polymers and metal-organic frameworks (MOFs) incorporating Pyridine, 2,3-diethoxy- as a ligand could exhibit novel magnetic, optical, or porous properties.

Development of Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org A key area within this field is host-guest chemistry, where a larger "host" molecule forms a complex with a smaller "guest" molecule. wikipedia.orgresearchgate.net These interactions lead to the formation of highly ordered supramolecular assemblies. nih.gov

The Pyridine, 2,3-diethoxy- scaffold can participate in supramolecular chemistry in several ways. The molecule itself could act as a guest, fitting into the cavity of a suitable host macrocycle like a cyclodextrin (B1172386) or calixarene. thno.org The binding would be driven by hydrophobic interactions involving the ethoxy chains and potentially hydrogen bonding if the host has appropriate donor/acceptor sites.

More significantly, Pyridine, 2,3-diethoxy- can be incorporated as a structural unit into larger, more complex molecules designed to be hosts or to self-assemble into well-defined architectures. For example, it could be a component of a larger ligand used in the self-assembly of metal-organic cages or metallacages, which are discrete polyhedral structures with internal cavities capable of encapsulating guest molecules. researchgate.net The specific steric bulk and electronic nature of the diethoxy-substituted pyridine would influence the geometry and stability of the final assembly. Furthermore, photoresponsive supramolecular amphiphiles have been designed that undergo structural transformations in solution upon light irradiation. beilstein-journals.org Incorporating the 2,3-diethoxypyridine unit into such amphiphilic structures could be used to tune their self-assembly behavior (e.g., forming micelles or nanofibers) and their response to external stimuli, opening avenues for the development of smart, adaptive soft materials.

Emerging Research Directions and Future Outlook for Pyridine, 2,3 Diethoxy Studies

Novel Synthetic Methodologies Employing Sustainable and Green Chemistry Principles

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer chemicals, and energy efficiency. semanticscholar.orggyanvihar.org Future research on Pyridine, 2,3-diethoxy- is expected to move away from traditional, often harsh, synthetic conditions towards more sustainable practices. semanticscholar.org Key areas of development include one-pot multicomponent reactions, the use of environmentally benign catalysts and solvents, and the application of alternative energy sources like microwave and ultrasonic irradiation. semanticscholar.orggyanvihar.orgresearchgate.net

Mechanochemistry, particularly ball-milling, presents a promising solvent-free alternative for synthesizing pyridine-containing compounds, offering drastically reduced reaction times and high yields. scispace.com The development of metal- and additive-free multicomponent reactions, driven by visible light, also represents a sustainable pathway for creating functionalized scaffolds. rsc.org Such methods improve atom economy and reduce the environmental impact associated with organic solvents and purification processes. chemrxiv.orgnih.gov The goal is to develop processes for compounds like Pyridine, 2,3-diethoxy- that are not only efficient and selective but also economically and environmentally viable for larger-scale applications. chemrxiv.org

Table 1: Green Chemistry Approaches in Pyridine Synthesis

| Principle | Application in Synthesis | Potential Benefit for Pyridine, 2,3-diethoxy- |

|---|---|---|

| Atom Economy | One-pot, multicomponent reactions that incorporate most atoms from the reactants into the final product. researchgate.net | Higher efficiency, less waste. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free conditions (e.g., ball-milling). researchgate.netscispace.com | Reduced environmental impact and toxicity. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. semanticscholar.orgresearchgate.net | Faster reactions, lower energy costs. |

| Catalysis | Employment of green, reusable catalysts instead of stoichiometric reagents. researchgate.net | Increased reaction selectivity and reduced waste. |

| Waste Prevention | Designing syntheses to minimize byproducts and avoid complex purification steps. chemrxiv.org | Simpler processes, less environmental pollution. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Generative AI models, such as Hierarchical Graph Generation (HGG) and transformer-based models, are capable of designing new molecules with specific desired properties from the ground up. chemrxiv.orgchemrxiv.orgacs.org By integrating Quantitative Structure-Activity Relationship (QSAR) models and neural networks, researchers can screen virtual libraries of Pyridine, 2,3-diethoxy- analogs for potential biological activity or specific physical properties before committing to their synthesis. chemrxiv.orgchemrxiv.org This approach not only speeds up the design process but also allows for the exploration of a much larger chemical space than would be possible through experimental methods alone. engineering.org.cn Models like Reactron can even predict reaction mechanisms by tracking electron movements, offering deeper insights into chemical reactivity. arxiv.org

Table 2: AI and Machine Learning in Chemical Research

| AI/ML Application | Description | Relevance to Pyridine, 2,3-diethoxy- |

|---|---|---|

| Reaction Prediction | Algorithms predict the products and yields of chemical reactions based on reactants and conditions. researchgate.net | Optimization of synthesis routes. |

| Retrosynthesis | AI tools suggest synthetic pathways for a target molecule by working backward from the product. engineering.org.cn | Designing efficient and novel synthetic strategies. |

| Compound Design | Generative models create novel molecular structures with user-defined properties. chemrxiv.orgacs.org | Discovery of new Pyridine, 2,3-diethoxy- derivatives with enhanced properties. |

| Property Prediction | ML models predict physical, chemical, and biological properties of molecules. chemrxiv.orgmdpi.com | Pre-synthesis screening for desired applications. |

Advanced In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable data on reaction kinetics, the formation of transient intermediates, and catalyst behavior. For the synthesis of Pyridine, 2,3-diethoxy-, techniques like in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. scispace.comnih.govrsc.org

In-situ Raman spectroscopy has been successfully used to monitor the mechanosynthesis of pyridine-containing complexes and the cycloaddition of pyridine-substituted olefins. scispace.comnih.gov It allows for the tracking of the disappearance of starting materials and the emergence of product bands, offering a clear window into the reaction progress. scispace.com Similarly, in-situ NMR spectroscopy can be used to observe the activation of catalysts and the formation of active species in real-time, as demonstrated in cobalt-catalyzed pyridine synthesis. rsc.org Fluorescence-based monitoring is another emerging method that can track reaction stages, particularly for precursors of larger molecular systems. acs.org The application of these techniques can lead to a more profound understanding of the reaction pathways involved in forming substituted pyridines, enabling finer control over the reaction outcome and selectivity.

Table 3: In-situ Spectroscopic Monitoring Techniques

| Technique | Information Gained | Example Application |

|---|---|---|

| In-situ Raman Spectroscopy | Real-time tracking of bond formation/breaking, identification of intermediates. nih.gov | Monitoring cycloaddition reactions and mechanochemical synthesis of pyridine derivatives. scispace.comnih.gov |

| In-situ NMR Spectroscopy | Structural elucidation of intermediates, monitoring catalyst activation and concentration changes. rsc.org | Observing the in-situ reduction of a Co(III) precatalyst to the active Co(I) species for cycloaddition. rsc.org |

| In-situ Fluorescence Spectroscopy | Monitoring the progress of substitution reactions involving fluorescently active groups. acs.org | Tracking the synthesis of a pyranine-substituted phthalonitrile (B49051) derivative. acs.org |

Exploration of Photophysical Properties and Potential Optoelectronic Applications

Substituted pyridines are known to possess interesting photophysical properties, making them candidates for a range of optoelectronic applications. beilstein-journals.org The introduction of substituents, such as the diethoxy groups in Pyridine, 2,3-diethoxy-, can significantly modulate the electronic structure and, consequently, the absorption and emission characteristics of the pyridine ring. acs.org Future research will likely focus on a detailed characterization of these properties, including fluorescence, phosphorescence, and quantum yields.

The inherent properties of pyridine derivatives make them suitable for use in devices like organic light-emitting diodes (OLEDs), chemical sensors, and photodetectors. beilstein-journals.orgunisystem.compubrica.com The nitrogen atom in the pyridine ring can influence charge transport and intermolecular interactions, which are critical for the performance of optoelectronic materials. beilstein-journals.org Investigating the photophysical behavior of Pyridine, 2,3-diethoxy- and its derivatives could reveal their potential as components in advanced materials. mdpi.comtaylorfrancis.com For example, their luminescent properties could be harnessed for developing new types of sensors or as emitters in display technologies. pubrica.comresearchgate.net

Table 4: Potential Optoelectronic Applications of Pyridine Derivatives

| Application | Underlying Principle | Relevance of Pyridine, 2,3-diethoxy- |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic compounds under an electric field. unisystem.com | The pyridine scaffold can be part of the emitter or charge-transport layer; ethoxy groups can tune emission color and efficiency. |

| Chemical Sensors | Changes in fluorescence or absorption upon binding a target analyte. | The pyridine nitrogen can act as a binding site, with its photophysical properties changing upon interaction. |

| Photodetectors | Conversion of light into an electrical signal. pubrica.com | The electronic properties of the pyridine ring can be tailored for sensitivity to specific wavelengths of light. |

| Photocatalysis | Using light to drive chemical reactions. beilstein-journals.org | The excited state of pyridine derivatives could be used to initiate redox processes. |

Development of Bio-conjugates and Hybrid Systems for Chemical Biology Research

The pyridine scaffold is a valuable building block in medicinal chemistry and chemical biology due to its presence in many bioactive molecules and its ability to engage in biological interactions. nih.govrsc.orgijpsonline.com An emerging research direction is the development of bioconjugates where Pyridine, 2,3-diethoxy- or its derivatives are covalently linked to biomolecules such as peptides, proteins, or nucleic acids. rsc.orgmdpi.com These hybrid systems can be designed for a variety of applications, including targeted drug delivery, bio-imaging, and as probes to study biological processes. nih.govnih.gov

The pyridine moiety can enhance the pharmacological properties of a bioconjugate, for instance, by improving cell permeability or mediating specific interactions with biological targets like enzymes or receptors. mdpi.com The synthesis of pyridine-based hybrid molecules, such as pyrano-pyridine or thienopyridine systems, has yielded compounds with significant biological activities. researchgate.netnih.gov Future work could involve incorporating Pyridine, 2,3-diethoxy- into larger, more complex molecular architectures to create novel therapeutic agents or diagnostic tools. rsc.orgrsc.org The chemical reactivity of the pyridine core or its substituents can be exploited for selective conjugation to biomolecules, opening up new avenues in the field of chemical biology. mdpi.comsci-hub.se

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| Pyridine, 2,3-diethoxy- |

| Pyridine |

| Pyrano-pyridine |

| Thienopyridine |

Q & A

Q. What are the common synthetic routes for preparing 2,3-diethoxy-pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis of 2,3-diethoxy-pyridine typically involves etherification of pyridine derivatives. A two-step approach is often employed:

Substitution Reactions : Start with 2,3-dihydroxypyridine or its halogenated analogs. Ethoxy groups are introduced via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate.

Catalytic Esterification : If starting from a carboxylic acid derivative (e.g., 2,3-pyridinedicarboxylic acid), esterification with ethanol and an acid catalyst (e.g., H₂SO₄) is used.

Optimization : Reaction temperature (80–120°C), solvent choice (e.g., DMF for solubility), and stoichiometric excess of ethylating agents improve yields. Purification via column chromatography or recrystallization ensures product integrity .

Q. What analytical techniques are critical for confirming the structure and purity of 2,3-diethoxy-pyridine?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify ethoxy group positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₉H₁₃NO₂, expected m/z 167.1).

- Infrared (IR) Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~1600 cm⁻¹ (pyridine ring vibrations).

- HPLC/GC : For purity assessment (>98% by area normalization) .

Q. What safety precautions are essential when handling 2,3-diethoxy-pyridine in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., silica) and dispose as hazardous waste.

- Storage : In airtight containers, away from oxidizers and heat sources .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy substituents influence the reactivity of 2,3-diethoxy-pyridine in catalytic cross-coupling reactions?

The ethoxy groups introduce steric hindrance and electron-donating effects, which can:

- Modulate Ligand Properties : In Pd-catalyzed reactions (e.g., Suzuki coupling), the pyridine nitrogen may coordinate to Pd, while ethoxy groups alter electron density at the metal center.

- Impact Reaction Rates : Steric hindrance may slow transmetallation steps, requiring optimized ligands (e.g., bulky phosphines) or elevated temperatures.

Mechanistic studies using kinetic isotope effects or Hammett analysis can elucidate these effects .

Q. How can researchers resolve contradictions in reported biological activity data for 2,3-diethoxy-pyridine derivatives?

Discrepancies may arise from:

- Variability in Assay Conditions : Differences in cell lines, incubation times, or solvent polarity (e.g., DMSO vs. aqueous buffers).

- Stereochemical Purity : Unreported enantiomeric impurities in chiral derivatives.

Resolution :

Validate assays using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).

Re-synthesize compounds with strict stereochemical control (e.g., chiral HPLC).

Use computational modeling (docking studies) to correlate structure-activity relationships .

Q. What strategies ensure high enantiomeric purity in chiral 2,3-diethoxy-pyridine derivatives during synthesis?

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during ethoxy group introduction.

- Resolution Techniques : Diastereomeric salt formation or chiral stationary-phase chromatography.

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Q. How do researchers design experiments to study the metabolic stability of 2,3-diethoxy-pyridine in preclinical models?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Isotope Labeling : Use ¹⁴C-labeled pyridine rings to track metabolic pathways.

- Enzyme Inhibition Studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.